4,6-Bis(4-tert-butylphenoxy)-2-phenylpyrimidine
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Overview
Description
4,6-Bis(4-tert-butylphenoxy)-2-phenylpyrimidine is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of two 4-tert-butylphenoxy groups and one phenyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(4-tert-butylphenoxy)-2-phenylpyrimidine typically involves the reaction of 4-tert-butylphenol with a suitable pyrimidine precursor. One common method involves the use of 4,6-dichloropyrimidine as the starting material. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by 4-tert-butylphenoxy groups. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes as those used in laboratory settings, but on a larger scale. The process may be optimized for higher yields and purity, and may involve additional purification steps, such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(4-tert-butylphenoxy)-2-phenylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may produce various functionalized pyrimidine derivatives.
Scientific Research Applications
4,6-Bis(4-tert-butylphenoxy)-2-phenylpyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug candidate.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,6-Bis(4-tert-butylphenoxy)-2-phenylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Bis(4-tert-butylphenoxy)-5-nitropyrimidine
- N-[4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-yl]-4-methoxybenzene-1-sulfonamide
Uniqueness
4,6-Bis(4-tert-butylphenoxy)-2-phenylpyrimidine is unique due to the presence of both 4-tert-butylphenoxy and phenyl groups on the pyrimidine ring. This combination of substituents imparts distinct chemical properties, such as increased steric hindrance and potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4,6-bis(4-tert-butylphenoxy)-2-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O2/c1-29(2,3)22-12-16-24(17-13-22)33-26-20-27(32-28(31-26)21-10-8-7-9-11-21)34-25-18-14-23(15-19-25)30(4,5)6/h7-20H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXYAYPHQPPMJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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